2-(Benzylamino)acetamid

Übersicht

Beschreibung

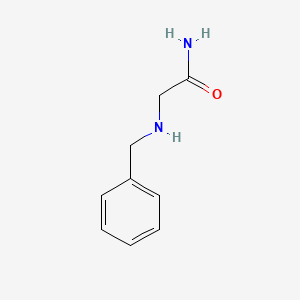

2-(Benzylamino)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the hydrogen atom of the amino group is replaced by a benzyl group

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Wirkmechanismus

- The primary target of 2-(Benzylamino)acetamide is an aliphatic amidase expression-regulating protein known as AmiC . AmiC negatively regulates the expression of the aliphatic amidase operon by inhibiting the action of another protein called AmiR at the protein level.

- When incubated with rat brain mitochondria, 2-(Benzylamino)acetamide shows detectable activity against both the dehydrogenase and oxidase enzymes . These enzymes play crucial roles in energy production and redox reactions.

- Additionally, the compound inhibits pentyl death in human liver cells, possibly due to its affinity for aromatic residues .

Target of Action

Mode of Action

- 2-(Benzylamino)acetamide acts as a non-competitive inhibitor of the mitochondrial respiratory chain enzyme complex, specifically cytochrome c oxidase . This inhibition leads to:

- ATP synthesis is impaired due to the disruption of the electron transport chain. The inhibition of cytochrome c oxidase results in the accumulation of ROS, which can have various cellular effects.

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

2-(Benzylamino)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . By inhibiting this enzyme, 2-(Benzylamino)acetamide reduces the production of ATP, which is essential for cellular energy . Additionally, this compound increases the production of reactive oxygen species, which can lead to oxidative stress in cells . The interaction between 2-(Benzylamino)acetamide and cytochrome c oxidase is non-competitive, meaning it binds to a site other than the active site of the enzyme, altering its activity without directly competing with the substrate .

Cellular Effects

2-(Benzylamino)acetamide has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The inhibition of cytochrome c oxidase by 2-(Benzylamino)acetamide leads to a decrease in ATP production, which can impair energy-dependent cellular processes . The increase in reactive oxygen species production can also trigger oxidative stress, leading to potential damage to cellular components such as lipids, proteins, and DNA . These effects can alter cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 2-(Benzylamino)acetamide involves its interaction with cytochrome c oxidase. As a non-competitive inhibitor, 2-(Benzylamino)acetamide binds to a site on the enzyme that is distinct from the active site . This binding alters the enzyme’s conformation, reducing its activity and leading to decreased ATP production . The inhibition of cytochrome c oxidase also results in an increase in reactive oxygen species production, which can further impact cellular function by inducing oxidative stress . Additionally, 2-(Benzylamino)acetamide may interact with other biomolecules, such as dehydrogenases and oxidases, further influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Benzylamino)acetamide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 2-(Benzylamino)acetamide can be incubated with rat brain mitochondria, where it exhibits detectable activity against both dehydrogenases and oxidases . Over time, the compound’s inhibitory effects on cytochrome c oxidase and other enzymes may lead to sustained decreases in ATP production and increases in reactive oxygen species production . These long-term effects can result in chronic oxidative stress and potential damage to cellular components .

Dosage Effects in Animal Models

The effects of 2-(Benzylamino)acetamide can vary with different dosages in animal models. At lower doses, the compound may exhibit mild inhibitory effects on cytochrome c oxidase, leading to moderate decreases in ATP production and increases in reactive oxygen species production . At higher doses, the inhibitory effects may be more pronounced, resulting in significant decreases in ATP production and substantial increases in reactive oxygen species production . These high doses can lead to toxic or adverse effects, such as severe oxidative stress and damage to cellular components . It is essential to determine the appropriate dosage to balance the compound’s beneficial and adverse effects in animal models .

Metabolic Pathways

2-(Benzylamino)acetamide is involved in various metabolic pathways, primarily through its interaction with cytochrome c oxidase and other enzymes. By inhibiting cytochrome c oxidase, the compound affects the mitochondrial respiratory chain, leading to decreased ATP production and increased reactive oxygen species production . This inhibition can alter metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, 2-(Benzylamino)acetamide may interact with other enzymes, such as dehydrogenases and oxidases, further influencing metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of 2-(Benzylamino)acetamide within cells and tissues involve various transporters and binding proteins. The compound may be taken up by cells through specific transporters or passive diffusion . Once inside the cells, 2-(Benzylamino)acetamide can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within cells can influence its activity and effects on cellular function . Understanding the transport and distribution mechanisms of 2-(Benzylamino)acetamide is crucial for determining its overall impact on cellular metabolism and function .

Subcellular Localization

The subcellular localization of 2-(Benzylamino)acetamide can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-(Benzylamino)acetamide may localize to mitochondria, where it interacts with cytochrome c oxidase and other mitochondrial enzymes . This localization can enhance the compound’s inhibitory effects on mitochondrial respiration and ATP production . Additionally, the subcellular localization of 2-(Benzylamino)acetamide can influence its interactions with other biomolecules and its overall impact on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Benzylamino)acetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with chloroacetamide under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CONH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of 2-(Benzylamino)acetamide may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of phase-transfer catalysts can enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Benzylamide or benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzylaminoacetamides.

Vergleich Mit ähnlichen Verbindungen

Benzylamine: A simpler compound with a similar benzyl group but lacking the acetamide moiety.

N-Benzylacetamide: Similar structure but with different functional groups.

2-(Phenylamino)acetamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 2-(Benzylamino)acetamide is unique due to its specific combination of benzyl and acetamide groups, which confer distinct chemical and biological properties

Biologische Aktivität

2-(Benzylamino)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

2-(Benzylamino)acetamide, also known as benzylacetamide, features an acetamide group attached to a benzylamine moiety. Its structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 2-(Benzylamino)acetamide derivatives. A series of compounds were synthesized and tested for their antibacterial efficacy against various bacterial strains. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. coli | 12.5 μg/mL |

| 2i | S. aureus | 15.0 μg/mL |

| 2c | S. typhi | 10.0 μg/mL |

These compounds exhibited MIC values comparable to standard antibiotics, indicating strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus typhi .

Anticonvulsant Activity

The anticonvulsant properties of 2-(Benzylamino)acetamide have been investigated through various animal models. In a study evaluating its efficacy in preventing seizures induced by maximal electroshock (MES), the compound demonstrated significant protective effects.

- ED50 values for different derivatives were found to be:

- N-benzyl-2-acetamido-3-methoxypropionamide: 8.3 mg/kg

- N-benzyl-2-acetamido: 10 mg/kg

These results suggest that modifications to the acetamido group can enhance anticonvulsant activity, with certain derivatives exhibiting potency comparable to established antiepileptic drugs .

Cytoprotective Effects

A novel derivative of 2-(Benzylamino)acetamide has shown promising results in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in diabetes pathogenesis. The compound exhibited an EC50 value of 0.1 ± 0.01 μM , indicating high potency in protecting against ER stress-induced cell death .

The biological activity of 2-(Benzylamino)acetamide is attributed to its interaction with various molecular targets:

- GSK3 Inhibition : Compounds derived from this structure have been shown to inhibit glycogen synthase kinase 3 (GSK3), a critical enzyme involved in neurodegenerative diseases and cancer .

- Antimicrobial Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, making these compounds potential candidates for treating resistant bacterial infections .

- Neuroprotective Effects : The ability to modulate neurotransmitter systems and reduce oxidative stress contributes to its anticonvulsant properties .

Case Studies

Several case studies have documented the therapeutic potential of 2-(Benzylamino)acetamide:

- Diabetes Management : A study reported that a derivative effectively protected β-cells from apoptosis caused by ER stress, offering a new avenue for diabetes treatment .

- Seizure Prevention : In animal models, derivatives significantly reduced seizure frequency and severity, suggesting their utility as antiepileptic agents .

- Antibacterial Efficacy : Clinical trials are ongoing to assess the effectiveness of these compounds against multi-drug resistant bacterial strains, with preliminary results indicating superior performance compared to traditional antibiotics .

Eigenschaften

IUPAC Name |

2-(benzylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(12)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMVTJIXFQQFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330960 | |

| Record name | 2-(benzylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39796-49-1 | |

| Record name | 2-[(Phenylmethyl)amino]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39796-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Benzylamino)acetamide interact with monoamine oxidase-B (MAO-B), and what are the downstream effects?

A: 2-(Benzylamino)acetamide acts both as a substrate and a suicide inhibitor of MAO-B. [, ] This means that while the enzyme metabolizes the compound, the interaction also leads to irreversible inactivation of MAO-B. [] This inactivation likely occurs through a mechanism involving covalent modification of the enzyme's active site. [] The downstream effects of MAO-B inhibition are complex and depend on various factors, including the extent and duration of inhibition.

Q2: How does the origin of MAO-B (rat vs. ox) affect its interaction with 2-(Benzylamino)acetamide?

A: Research indicates that while 2-(Benzylamino)acetamide acts as both a substrate and suicide inhibitor for MAO-B from both rat and ox liver, there are differences in their interactions. The compound exhibits a higher partition ratio for ox liver MAO-B (2120 mol of product per mol of enzyme inactivated) compared to rat liver MAO-B (816.7 mol of product per mol of enzyme inactivated). [] This suggests that 2-(Benzylamino)acetamide might be a more efficient substrate for rat liver MAO-B, while acting as a somewhat better inhibitor for the ox liver enzyme. [] These findings highlight the importance of considering species differences when studying enzyme-inhibitor interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.